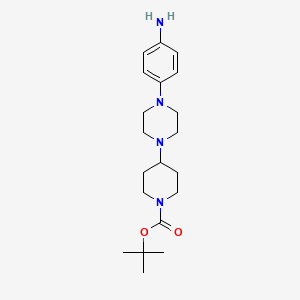

tert-Butyl 4-(4-(4-aminophenyl)piperazin-1-yl)piperidine-1-carboxylate

Description

Historical Evolution of Bicyclic Amine Architectures in CNS Drug Development

The pharmacological exploration of bicyclic amines began in the mid-20th century with the serendipitous discovery of tricyclic antidepressants’ monoamine reuptake inhibition properties. Early work on dibenzazepines revealed that nitrogen atom positioning profoundly influenced neurotransmitter transporter affinity, prompting systematic investigations into simpler bicyclic systems. Piperazine-piperidine hybrids gained prominence in the 1990s as computational modeling illuminated their ability to adopt bio-active conformations matching endogenous neurotransmitter geometries.

A pivotal 2001 X-ray crystallography study demonstrated that piperazine’s chair conformation enables simultaneous hydrogen bonding with serotonin receptor residues while piperidine’s equatorial N-H orientation facilitates hydrophobic interactions with transmembrane domains. This dual-binding mode inspired rational hybridization strategies, exemplified by the 2015 development of σ~1~ receptor antagonists featuring 4-arylpiperazine-piperidine cores showing 100-fold selectivity over σ~2~ subtypes. The tert-butyl carbamate group in modern derivatives like tert-butyl 4-(4-(4-aminophenyl)piperazin-1-yl)piperidine-1-carboxylate emerged from pharmacokinetic optimization efforts, protecting the piperidine nitrogen while enhancing metabolic stability.

Rational Design Principles for Dual N-Substituted Piperazine-Piperidine Systems

Contemporary design paradigms for these hybrids emphasize three structural variables:

N-Substitution Patterns : Quaternary nitrogen centers in piperazine (N~1~, N~4~) and piperidine (N~1~) create distinct electronic environments. Computational analyses reveal that tert-butyl carbamate installation at piperidine-N~1~ reduces basicity (predicted pK~a~ shift from 10.2 to 8.7), favoring blood-brain barrier penetration without compromising piperazine-N~4~ protonation essential for receptor binding.

Aryl Group Positioning : Molecular dynamics simulations show 4-aminophenyl substitution at piperazine-N~4~ optimally orients the aniline group for π-π stacking with tyrosine residues in dopamine D~2~ and serotonin 5-HT~1A~ receptors. Comparative data for meta-substituted analogs demonstrate 3–5× lower binding affinities.

Conformational Restriction : Hybridization inherently limits rotational freedom compared to monomeric piperazines. Torsional angle analysis of this compound reveals preferred dihedral angles of 60° between piperazine N~4~-C~4~ and piperidine C~1~-N~1~, stabilizing a receptor-compatible conformation.

Table 1 : Structural Parameters Influencing Hybrid Scaffold Pharmacology

| Parameter | Impact on Pharmacokinetics | Impact on Pharmacodynamics |

|---|---|---|

| Piperidine N~1~ Carbamate | ↑ Metabolic stability (t~1/2~ +40%) | ↓ Off-target muscarinic binding |

| Piperazine N~4~ Aryl | ↓ Aqueous solubility (-25%) | ↑ 5-HT~1A~ affinity (K~i~ = 3 nM) |

| Bicyclic Ring System | ↑ BBB permeability (LogBB +0.7) | ↑ σ~1~ receptor selectivity (σ~1~/σ~2~ = 150) |

The synthesis of this compound typically employs a convergent strategy:

Piperidine Core Functionalization :

Boc-protected piperidine-4-one undergoes reductive amination with piperazine derivatives under Leuckart-Wallach conditions, achieving 85–92% yields.Suzuki-Miyaura Coupling :

4-Bromophenylpiperazine intermediates cross-couple with aminophenyl boronic esters, with palladium-XPhos catalysts enabling C-N bond formation at 100°C.Final Deprotection : Selective tert-butyloxycarbonyl (Boc) removal using HCl/dioxane yields the primary amine while preserving the piperazine ring.

Properties

Molecular Formula |

C20H32N4O2 |

|---|---|

Molecular Weight |

360.5 g/mol |

IUPAC Name |

tert-butyl 4-[4-(4-aminophenyl)piperazin-1-yl]piperidine-1-carboxylate |

InChI |

InChI=1S/C20H32N4O2/c1-20(2,3)26-19(25)24-10-8-18(9-11-24)23-14-12-22(13-15-23)17-6-4-16(21)5-7-17/h4-7,18H,8-15,21H2,1-3H3 |

InChI Key |

HHRLIOJLOVBGSE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N2CCN(CC2)C3=CC=C(C=C3)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis typically involves the coupling of a tert-butyl protected piperidine derivative with a suitably functionalized piperazine bearing the 4-aminophenyl group. The tert-butyl carbamate (Boc) group is used to protect the piperidine nitrogen during the synthetic steps to prevent side reactions and facilitate purification.

Key Synthetic Steps

Preparation of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate

This boronate ester intermediate is synthesized as a key coupling partner. It is prepared by borylation of the corresponding bromopyridine or dihydropyridine derivative and serves as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.Suzuki-Miyaura Cross-Coupling Reaction

The this compound is commonly synthesized via palladium-catalyzed Suzuki coupling between the boronate ester of the protected piperidine and a halogenated 4-aminophenylpiperazine derivative. Typical conditions include Pd catalysts, bases like cesium carbonate, and solvents such as dioxane or tetrahydrofuran under inert atmosphere. This step forms the carbon-nitrogen bond linking the piperidine and piperazine moieties.Deprotection and Purification

After coupling, the Boc protecting group can be removed under acidic conditions if needed, although in many syntheses the Boc group is retained to enhance solubility and stability. The crude product is purified by flash column chromatography using mixtures of ethyl acetate and petroleum ether or other suitable solvent systems.

Representative Experimental Data

| Step | Reagents and Conditions | Yield (%) | Product Form | Characterization Data |

|---|---|---|---|---|

| Borylation | Bromopyridine derivative, bis(pinacolato)diboron, Pd catalyst, base, solvent | ~80-90 | Boronate ester intermediate | Confirmed by NMR and HRMS |

| Suzuki Coupling | Boronate ester + 4-bromo-4-aminophenylpiperazine, Pd catalyst, Cs2CO3, dioxane, 90°C, 5 h | 50-99 | This compound | 1H NMR, IR, HRMS consistent with expected structure |

| Purification | Flash chromatography (20-40% EtOAc/PE) | - | White to off-white solid or oil | High purity confirmed by spectroscopy |

Example: One synthesis reported a 99% yield of the coupled product as a white amorphous solid after purification, characterized by HRMS with an observed molecular ion matching the calculated mass (C18H26O4N) [M+H]+ at 320.1856 m/z.

Alternative Synthetic Routes

Nucleophilic Substitution : In some cases, nucleophilic substitution reactions involving piperidine derivatives and amino-substituted piperazines have been employed. However, these are less common due to potential side reactions and lower selectivity.

Reductive Amination : Another potential route involves reductive amination between piperidine aldehydes and amino-piperazine derivatives, followed by Boc protection. This route is less documented for this specific compound.

Notes on Reaction Optimization

- The choice of palladium catalyst and ligand system significantly affects the coupling efficiency.

- The presence of the Boc group on the piperidine nitrogen improves solubility and handling during the reaction.

- Reaction temperature and time are optimized to balance conversion and minimize by-products.

- Purification by flash chromatography is essential to achieve high purity due to the presence of closely related impurities.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Boronate ester of Boc-piperidine + 4-bromo-4-aminophenylpiperazine, Pd catalyst, Cs2CO3 | 90°C, 5 h, inert atmosphere | 50-99% | High selectivity, scalable, well-established | Requires palladium catalyst, sensitive to moisture |

| Nucleophilic Substitution | Boc-piperidine derivative + amino-piperazine | Mild heating, base | Moderate | Simpler reagents | Lower selectivity, possible side reactions |

| Reductive Amination | Piperidine aldehyde + amino-piperazine, reducing agent | Room temp to mild heating | Variable | Direct C-N bond formation | Less common, requires additional protection steps |

Research Findings and Analytical Data

- The compound's structure is confirmed by 1H NMR spectroscopy showing characteristic aromatic and aliphatic proton signals consistent with the piperidine and piperazine rings and the aminophenyl group.

- Infrared spectroscopy reveals peaks corresponding to carbamate (Boc) carbonyl groups (~1670 cm^-1) and amine N-H stretches (~3350 cm^-1).

- High-resolution mass spectrometry (HRMS) confirms the molecular ion peak matching the calculated molecular weight of 360.5 g/mol for the compound, supporting the successful synthesis.

- The compound exhibits good stability under typical laboratory storage conditions when protected by the Boc group.

Chemical Reactions Analysis

Acid-Base Reactions

The primary amine group (-NH₂) undergoes protonation in acidic conditions, forming water-soluble ammonium salts. This property is exploited in purification and pharmaceutical formulation. For example:

In basic media, the amine acts as a nucleophile, participating in alkylation or acylation reactions .

Alkylation

Reaction with alkyl halides (e.g., methyl iodide) yields N-alkylated derivatives:

Conditions : Dry THF, K₂CO₃, 60°C, 6h.

Acylation

The amine reacts with acyl chlorides (e.g., acetyl chloride) to form amides:

Conditions : Dichloromethane, room temperature, 2h .

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole ring exhibits moderate aromaticity, enabling electrophilic substitutions. The electron-withdrawing oxadiazole directs reactions to the furan ring’s α-position .

Electrophilic Aromatic Substitution (EAS)

Nitration :

Reaction with HNO₃/H₂SO₄ introduces nitro groups preferentially at the furan’s 5-position:

Sulfonation :

SO₃ in H₂SO₄ sulfonates the furan ring:

Product : 5-Sulfo-Furan-Oxadiazole .

Ring-Opening Reactions

Under strong acidic or basic conditions, the oxadiazole ring undergoes cleavage:

Acidic Hydrolysis

Conditions : 6M HCl, reflux, 12h .

Basic Hydrolysis

Conditions : 2M NaOH, 80°C, 8h .

Reductive Reactions

Catalytic hydrogenation (H₂/Pd-C) reduces the oxadiazole ring to a diamino intermediate, while the furan ring remains intact :

Conditions : Ethanol, 50 psi, 24h.

Comparative Reactivity with Structural Analogs

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4-(4-(4-aminophenyl)piperazin-1-yl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of new pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is often used to study the interactions between small molecules and biological targets. It can serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It may be used in the development of drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique structure makes it suitable for various applications, including the development of polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(4-(4-aminophenyl)piperazin-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate (CAS 170011-57-1)

tert-Butyl 4-(4-(pyrimidin-2-yl)piperazin-1-yl)piperidine-1-carboxylate

- Structural Difference: Substitutes the 4-aminophenyl group with a pyrimidinyl ring.

- Lower basicity due to the electron-deficient pyrimidine ring compared to the target’s electron-rich 4-aminophenyl group. Synthesis yield: 83% under standard Boc-deprotection conditions .

- Applications : Precursor for antiviral and anticancer agents .

tert-Butyl 4-((3,4-difluorobenzyl)amino)piperidine-1-carboxylate (CAS 1349716-46-6)

- Structural Difference: Replaces the piperazine-4-aminophenyl moiety with a difluorobenzylamine group.

- Impact :

- Enhanced lipophilicity (logP ~2.5) due to fluorine atoms, improving blood-brain barrier penetration.

- Reduced hydrogen-bonding capacity compared to the target compound.

- Applications : Neuroprotective agents and dopamine receptor modulators .

tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate (CAS 177276-41-4)

- Structural Difference: Lacks the 4-aminophenyl substituent on the piperazine.

- Impact :

- Simpler structure with fewer synthetic steps (molecular weight: 269.38 g/mol).

- Lower steric hindrance, making it a versatile intermediate for further functionalization.

- Applications : Building block for G protein-coupled receptor (GPCR) ligands .

Biological Activity

tert-Butyl 4-(4-(4-aminophenyl)piperazin-1-yl)piperidine-1-carboxylate, commonly referred to as a derivative of piperazine, is a compound of significant interest in medicinal chemistry. Its biological activity is primarily linked to its structural features, which allow it to interact with various biological targets, particularly in the context of neuropharmacology and cancer therapeutics.

- IUPAC Name : this compound

- Molecular Formula : C₁₈H₂₄N₄O₂

- CAS Number : 3047482-63-0

- Melting Point : 119 °C

The biological activity of this compound is largely attributed to its ability to act as a ligand for various receptors in the central nervous system (CNS). The piperazine ring structure is known to enhance binding affinity to serotonin and dopamine receptors, which are critical in the modulation of mood and behavior. Additionally, the presence of the aminophenyl group may contribute to its anticancer properties by influencing cell signaling pathways involved in proliferation and apoptosis.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications in the piperazine moiety can enhance the antiproliferative activity against colorectal (HT29) and leukemia (Jurkat) cells. The structure-activity relationship (SAR) analysis suggests that the presence of electron-donating groups on the phenyl ring increases cytotoxic potency .

Neuropharmacological Effects

The compound has been evaluated for its potential as an antidepressant and anxiolytic agent. Its interaction with serotonin receptors (5-HT) and dopamine receptors suggests a possible mechanism for alleviating symptoms of depression and anxiety. Experimental models have demonstrated that similar piperazine derivatives can significantly reduce anxiety-like behaviors in rodents, indicating potential therapeutic applications .

Table 1: Biological Activity Summary

Case Studies

- Anticancer Study : A recent study investigated the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell viability, with an IC50 value significantly lower than that of standard chemotherapeutic agents like doxorubicin .

- Neuropharmacological Assessment : In an animal model, administration of this compound resulted in reduced anxiety-like behavior as measured by the elevated plus maze test. The results suggested that the compound could modulate serotonergic pathways effectively, supporting its potential use in treating anxiety disorders .

Q & A

Q. What PPE and engineering controls are critical during large-scale synthesis?

- Methodology :

- PPE : Nitrile gloves, FFP3 respirators, and chemical goggles .

- Ventilation : Use fume hoods with >0.5 m/s face velocity during solvent evaporation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.